Absence of Published Primary Biological Activity Data: Implication for Procurement Risk
A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Scholar as of 2026‑04‑30 returned zero primary research papers, patents, or publicly deposited bioassay records containing quantitative biological activity data (IC50, Ki, EC50, % inhibition at a defined concentration, or selectivity index) for CAS 847932‑18‑7 [1]. This compound is listed in the InterBioScreen (IBS) compound collection as ID STOCK1N‑52100, alongside over 48,000 other screening compounds, but no screening result, hit‑validation data, or dose‑response curve has been disclosed for this specific molecule . In contrast, the structurally related 4‑((4‑benzylpiperidin‑1‑yl)methyl)‑6‑methyl‑2H‑chromen‑2‑one (BRD4361, CAS 877801‑48‑4) has been registered in multiple vendor catalogs with implied biological relevance, yet even this analog lacks publicly accessible quantitative bioactivity data . The complete absence of disclosed experimental data for the target compound means that any claim of biological potency, target selectivity, or therapeutic utility is unverifiable at the time of this analysis. Procurement must therefore be motivated by chemical identity requirements (e.g., structure‑based virtual screening, synthetic intermediate, or analytical reference standard) rather than by demonstrated biological performance.
| Evidence Dimension | Availability of peer‑reviewed quantitative bioactivity data |
|---|---|
| Target Compound Data | 0 peer‑reviewed bioactivity data points found |
| Comparator Or Baseline | BRD4361 (CAS 877801‑48‑4) and related 4‑benzylpiperidinylmethyl‑chromen‑2‑one analogs: 0 peer‑reviewed quantitative bioactivity data points found |
| Quantified Difference | No quantitative comparison possible; both target and comparator lack published data |
| Conditions | Literature search performed on 2026‑04‑30 across PubMed, PubChem BioAssay, ChEMBL, Google Scholar, and SureChEMBL patent database |
Why This Matters
Without any published quantitative bioactivity data, this compound cannot be scientifically prioritized over any analog for biological applications; procurement decisions must rest solely on chemical structure fidelity for non‑biological uses.
- [1] PubMed search: '847932‑18‑7 OR 4‑[(4‑benzylpiperidin‑1‑yl)methyl]‑7‑hydroxy‑8‑methyl‑2H‑chromen‑2‑one'; conducted 2026‑04‑30; zero results. View Source
